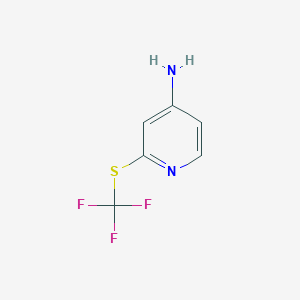

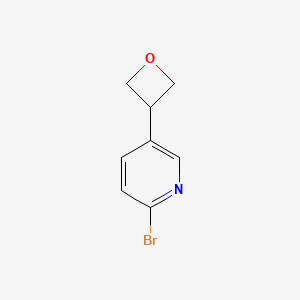

![molecular formula C9H7N3O B11758275 4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)

4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-cyanopyridine-2(1H)-one, 4-méthyl-1,3-dihydropyrrolo[2,3-b] est un composé hétérocyclique contenant de l'azote. Ce composé fait partie de la famille des pyrrolopyrazines, connue pour ses diverses activités biologiques. La structure de ce composé comprend un cycle pyrrole fusionné à un cycle pyrazine, ce qui en fait un échafaudage précieux en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5-cyanopyridine-2(1H)-one, 4-méthyl-1,3-dihydropyrrolo[2,3-b] implique généralement des réactions de cyclisation. Une méthode courante comprend la cyclisation d'acylethynylpyrroles avec de la propargylamine, suivie d'une cyclisation intramoléculaire catalysée par du carbonate de césium dans du diméthylsulfoxyde . Une autre méthode implique la formation d'une imine domino, une annulation intramoléculaire et une réaction d'Ugi-azide .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des réactions de cyclisation à grande échelle utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation d'alumine solide et de conditions de température ambiante pour les réactions de couplage croisé peut être mise à l'échelle pour des applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-cyanopyridine-2(1H)-one, 4-méthyl-1,3-dihydropyrrolo[2,3-b] subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés aux cycles pyrrole et pyrazine.

Substitution : Les réactions de substitution, en particulier au niveau des atomes d'azote, peuvent conduire à une variété de dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des solvants comme le diméthylsulfoxyde et des catalyseurs comme le carbonate de césium .

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyrrolopyrazine substitués, qui peuvent présenter différentes activités biologiques selon les substituants introduits .

Applications de la recherche scientifique

Le 5-cyanopyridine-2(1H)-one, 4-méthyl-1,3-dihydropyrrolo[2,3-b] a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques complexes.

Biologie : Étudié pour ses activités antimicrobiennes, antivirales et antifongiques potentielles.

Médecine : Enquête sur son potentiel en tant qu'inhibiteur de kinase et son rôle dans la thérapie du cancer.

Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action du 5-cyanopyridine-2(1H)-one, 4-méthyl-1,3-dihydropyrrolo[2,3-b] implique son interaction avec diverses cibles moléculaires. Il peut inhiber l'activité kinase en se liant au site actif de l'enzyme, bloquant ainsi sa fonction. Cette inhibition peut entraîner la suppression de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial, antiviral, and antifungal activities.

Medicine: Investigated for its potential as a kinase inhibitor and its role in cancer therapy.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with various molecular targets. It can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrrolo[1,2-a]pyrazine : Présente des activités antibactériennes, antifongiques et antivirales plus importantes.

5H-pyrrolo[2,3-b]pyrazine : Montre une activité plus importante sur l'inhibition de la kinase.

Unicité

Le 5-cyanopyridine-2(1H)-one, 4-méthyl-1,3-dihydropyrrolo[2,3-b] est unique en raison de sa structure spécifique, qui lui permet d'interagir avec un large éventail de cibles biologiques. Sa capacité à subir diverses réactions chimiques en fait également un composé polyvalent en chimie synthétique .

Propriétés

Formule moléculaire |

C9H7N3O |

|---|---|

Poids moléculaire |

173.17 g/mol |

Nom IUPAC |

4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile |

InChI |

InChI=1S/C9H7N3O/c1-5-6(3-10)4-11-9-7(5)2-8(13)12-9/h4H,2H2,1H3,(H,11,12,13) |

Clé InChI |

YDORINHYWYKOGC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2CC(=O)NC2=NC=C1C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

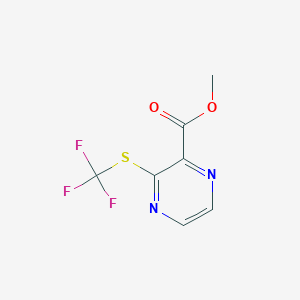

![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)

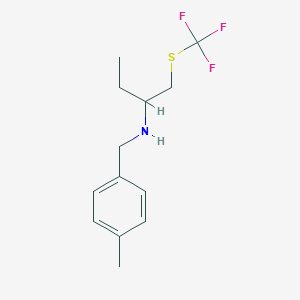

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)

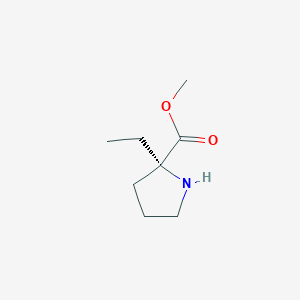

![9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758240.png)

![10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B11758253.png)

![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)

![6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11758278.png)

![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)

![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)